molecular formula C9H7ClN4O2 B3066256 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 72680-12-7

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3066256
CAS No.: 72680-12-7
M. Wt: 238.63 g/mol
InChI Key: JNBZILDQNGNOBY-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 4 with a carboxylic acid group and at position 5 with a (4-chlorophenyl)amino moiety. Its structure combines electron-withdrawing (carboxylic acid) and electron-donating (arylamino) groups, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

5-(4-chloroanilino)-2H-triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-5-1-3-6(4-2-5)11-8-7(9(15)16)12-14-13-8/h1-4H,(H,15,16)(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBZILDQNGNOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNN=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507315
Record name 5-(4-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72680-12-7
Record name 5-(4-Chloroanilino)-2H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylate

The ethyl ester precursor (CAS 28924-63-2) is synthesized via cycloaddition between a 4-chlorophenyl-substituted alkyne and an azide. Key steps include:

  • Azide Preparation : 4-Chlorophenyl isocyanate is converted to the corresponding azide using sodium azide in DMF at 60°C.
  • Cycloaddition : The azide reacts with ethyl propiolate in the presence of Cu(I)Br (10 mol%) and ascorbic acid, yielding the triazole ester.

Reaction conditions are critical:

Parameter Optimal Value
Temperature 60–80°C
Solvent tert-Butanol/H₂O
Reaction Time 12–24 hours

This method achieves yields of 70–85%, with purity >95% after recrystallization.

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes alkaline hydrolysis using 2M NaOH in ethanol/water (1:1) at reflux. Neutralization with HCl precipitates the carboxylic acid, yielding 89–93%.

Sequential Alkylation-Cyclization Approach

An alternative route involves constructing the triazole ring after introducing the 4-chlorophenylamino group.

Formation of 4-Chlorophenylguanidine

4-Chloroaniline reacts with cyanogen bromide in THF to form N-(4-chlorophenyl)cyanamide. Subsequent treatment with hydrazine hydrate at 50°C yields 4-chlorophenylguanidine.

Cyclization with β-Keto Esters

The guanidine intermediate reacts with ethyl acetoacetate in acetic acid under reflux, forming the triazole ring via intramolecular cyclization. This step requires precise stoichiometry:

  • Molar Ratio (Guanidine:β-Keto Ester) : 1:1.2
  • Catalyst : p-Toluenesulfonic acid (5 mol%)
  • Yield : 65–72%.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported synthesis enhances purity and scalability. Wang resin-bound 4-chlorophenylamine is functionalized via:

  • Azide Attachment : Using trimethylsilyl azide and BF₃·OEt₂.
  • Alkyne Coupling : Ethyl propiolate is conjugated via Sonogashira cross-coupling (Pd(PPh₃)₄, CuI).
  • Cycloaddition : On-resin CuAAC with in situ-generated azides.
  • Cleavage and Hydrolysis : TFA cleavage followed by NaOH hydrolysis.

This method achieves 80% overall yield with >98% purity, ideal for pharmaceutical applications.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
CuAAC 85 95 High
Alkylation-Cyclization 72 90 Moderate
Solid-Phase 80 98 High

CuAAC offers superior efficiency, while solid-phase synthesis excels in purity. The alkylation-cyclization route, though lower-yielding, avoids transition-metal catalysts.

Characterization and Validation

Critical analytical data for the final compound:

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole), 7.68 (d, J=8.6 Hz, 2H, Ar), 7.47 (d, J=8.6 Hz, 2H, Ar), 13.1 (br s, 1H, COOH).
  • HPLC Purity : 95–98% (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

Patent CN1454200A highlights methyl halide and sodium hydride for intermediates. Key adaptations for bulk production include:

  • Continuous Flow CuAAC : Reduces reaction time to 2 hours.
  • Catalyst Recycling : Cu(I) recovery via ion-exchange resins cuts costs by 40%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylic acid derivatives, such as esters or amides.

  • Reduction: The triazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as hydroxyl or methoxy groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or methanol (CH₃OH).

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Amines and other reduced derivatives of the triazole ring.

  • Substitution: Hydroxylated or methoxylated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,3-triazoles have been synthesized and evaluated for their activity against various bacterial strains. The incorporation of the 4-chlorophenyl group enhances the lipophilicity and biological activity of these compounds, making them potential candidates for developing new antibiotics .

Anticancer Properties

Triazole derivatives have also been explored for their anticancer activities. Studies have shown that 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation .

Case Study: Synthesis and Evaluation

A notable study focused on synthesizing various triazole derivatives, including the target compound, and assessing their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Agricultural Applications

Fungicides

The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds like 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid have been investigated for their efficacy in controlling fungal pathogens in crops. Their mode of action typically involves disrupting fungal cell membrane synthesis .

Herbicides

Additionally, triazole derivatives are being studied for their herbicidal properties. The selective action against specific weed species makes them valuable in agricultural practices aimed at improving crop yield while minimizing damage to desirable plants .

Material Science

Polymer Chemistry

In material science, triazole compounds have been utilized as building blocks for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid into polymer matrices has been shown to improve stability and resistance to environmental degradation .

Case Study: Polymer Synthesis

A recent study demonstrated the synthesis of a polymer composite incorporating triazole derivatives. The resulting materials exhibited improved tensile strength and thermal stability compared to traditional polymers. These advancements suggest potential applications in coatings and packaging materials where durability is critical .

Summary Table: Applications of 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anticancer AgentsCytotoxic effects on cancer cell lines
Agricultural ScienceFungicidesEffective against fungal pathogens
HerbicidesSelective action against specific weed species
Material SciencePolymer ChemistryImproved mechanical properties in composites

Mechanism of Action

The mechanism by which 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or disrupt the function of cancer cell receptors.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.

  • Receptors: Binding to cell surface receptors, leading to the modulation of cell signaling pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,3-triazole-4-carboxylic acid derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.

Structural and Substituent Variations
Compound Name Substituents (Position 1, 5) Key Functional Groups Tautomerism/Optimized Conformation
Target Compound 5-[(4-Chlorophenyl)amino] Carboxylic acid, arylamino Open-chain form dominant
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Ethoxyphenyl), 5-formyl Formyl, ethoxy Cyclic hemiacetal tautomer (20% in solution)
2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid 2-(4-Chlorophenyl), 5-(pyrrolidin-1-yl) Pyrrolidine, chlorophenyl Stacking dimer form (quantum-chemically optimized)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(4-Chlorophenyl), 5-(trifluoromethyl) Trifluoromethyl Linear conformation (high dipole moment)
5-(Carboxymethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 5-(Carboxymethyl), 1-(4-chlorophenyl) Dual carboxylic acid groups Zwitterionic form (enhanced solubility)

Key Observations :

  • Tautomerism: The ethoxyphenyl-formyl derivative exhibits ring-chain tautomerism, impacting reactivity and binding , whereas the target compound likely adopts an open-chain form due to steric and electronic effects of the arylamino group.
  • Electronic Effects: Trifluoromethyl substitution (electron-withdrawing) enhances antiproliferative activity compared to the amino group (electron-donating) in the target compound .
  • Solubility : Zwitterionic forms (e.g., dual carboxylic acids in ) improve aqueous solubility but may reduce cell permeability compared to neutral amides .
Pharmacological Activity
Compound Anticancer Activity (Cell Line, GP%*) Antibacterial Activity Key Mechanism/Notes
Target Compound Data not reported Not tested Hypothesized to inhibit kinases
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (lung), GP = 68.09% None reported c-Met kinase inhibition
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid NCI-H522 (lung), GP = 62.47% Moderate Zwitterionic binding
Thiophene-triazole hybrids A549 (lung), activity comparable to doxorubicin Strong (Gram-positive/-negative) Dual heterocyclic synergy

GP%* = Growth percentage inhibition relative to controls.

  • Activity Trends: Trifluoromethyl and thiophene-containing derivatives exhibit superior anticancer activity compared to simple carboxylic acids.
  • Structural-Activity Relationship (SAR) : Bulky substituents (e.g., trifluoromethyl, thiophene) enhance target affinity, while carboxylic acids generally show lower activity than amides due to ionization at physiological pH .
Physicochemical Properties
Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C) Thermal Stability
Target Compound 1.8 0.12 (water) 188–189 Decarboxylation at >175°C
1-(4-Ethoxyphenyl)-5-formyl derivative 2.1 0.08 (water) 160–162 Stable up to 200°C
5-(Carboxymethyl) derivative -0.5 2.5 (water) 188–189 Hygroscopic

Key Insights :

  • logP : The target compound’s moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability, while zwitterionic derivatives (logP <0) may require prodrug strategies for bioavailability .
  • Thermal Stability : Decarboxylation at elevated temperatures is common among triazole-4-carboxylic acids, limiting their utility in high-temperature formulations .

Biological Activity

5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent. The unique structural features of triazoles contribute to their interaction with biological systems, making them valuable in drug design and development.

Chemical Structure and Properties

The molecular formula for 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid is C9H8ClN5O2C_9H_8ClN_5O_2. The presence of the chlorophenyl group enhances its lipophilicity and biological activity. The carboxylic acid functional group plays a crucial role in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions are essential for the compound's pharmacological effects.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMIC (µg/mL)
5-Triazole DerivativeE. coli5
5-Triazole DerivativeS. aureus10

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy by increasing the compound's reactivity towards bacterial enzymes .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has demonstrated effectiveness against various fungal strains, including Candida species. Its mechanism involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds similar to 5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid have shown cytotoxic effects against several cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)15
MCF7 (Breast)20
HeLa (Cervical)10

The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Case Studies

A notable study evaluated the effectiveness of triazole derivatives in treating Chagas disease caused by Trypanosoma cruzi. The research identified a series of compounds based on the triazole scaffold that exhibited significant suppression of parasite burden in infected models. One compound demonstrated a pEC50 > 6, indicating potent activity against the parasite .

Q & A

Q. How can machine learning optimize high-throughput screening of derivatives?

  • Methodology :
  • Dataset curation : Compile structural (SMILES) and bioactivity data from ChEMBL or PubChem .
  • Model training : Use random forests or graph neural networks to predict IC50_{50} values against kinase targets.
  • Validation : Compare predicted vs. experimental IC50_{50} for lead compounds (R2^2 >0.7 indicates robustness).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-[(4-Chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxylic acid

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